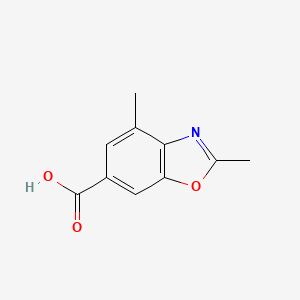

2,4-Dimethyl-1,3-benzoxazole-6-carboxylic acid

Description

Properties

Molecular Formula |

C10H9NO3 |

|---|---|

Molecular Weight |

191.18 g/mol |

IUPAC Name |

2,4-dimethyl-1,3-benzoxazole-6-carboxylic acid |

InChI |

InChI=1S/C10H9NO3/c1-5-3-7(10(12)13)4-8-9(5)11-6(2)14-8/h3-4H,1-2H3,(H,12,13) |

InChI Key |

DFQDSBJZLVTVQJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC2=C1N=C(O2)C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Cyclization of 2-Methyl-Substituted Precursors

Method:

Starting from methyl-substituted o-aminophenols, the typical process involves cyclization with suitable carboxylic acid derivatives or chlorides to form the benzoxazole ring.

- Preparation of methyl-2-aminophenol derivatives:

Methylation of o-aminophenol or related compounds using methylating agents such as methyl iodide or dimethyl sulfate.

- Cyclization step:

Under acidic or thermal conditions, the methylated o-aminophenol reacts with formyl or carboxylic acid derivatives. For example, heating methyl-2-aminophenol with formic acid or its derivatives facilitates ring closure, forming the benzoxazole core.

Research Discovery:

A process involving methylation followed by cyclization under microwave irradiation at 100°C yields high conversion efficiency (~100%) with minimal by-products, as demonstrated in experimental data where methyl 2-methylbenzo[d]oxazole-6-carboxylate was hydrolyzed to the acid with a 90% yield.

Esterification and Hydrolysis Pathway

- Esterification:

Conversion of the acid to methyl ester derivatives (e.g., methyl 2-methyl-1,3-benzoxazole-6-carboxylate) using alcohols and acid catalysts.

- Hydrolysis:

Subsequent hydrolysis with sodium hydroxide or lithium hydroxide yields the free acid with yields reaching 97%, as indicated by experimental procedures involving ethanol/water or tetrahydrofuran/water mixtures.

- Facilitates purification and handling of intermediates

- Allows for controlled hydrolysis under mild conditions, avoiding degradation

Multi-Step Synthesis via Benzoyl Chloride Intermediates

- Preparation of 3,5-dichlorobenzoyl chloride:

Chlorination of benzonitrile or benzamide derivatives, followed by conversion to acid chlorides.

Formation of benzoxazole core:

Reaction of 3,5-dichlorobenzoyl chloride with 4-amino-3-hydroxybenzoic acid in the absence of base, as per patent WO2021001858A1, results in benzoxazole derivatives with high purity and minimized impurities.Ring closure and functionalization:

Cyclization under reflux in solvents like tetrahydrofuran or toluene, followed by hydrolysis, yields the target acid.

Research Findings:

The process described involves esterification, cyclization, and hydrolysis steps with yields exceeding 90%, emphasizing process scalability and purity.

Process Optimization and Innovations

Base-Free Reactions

Innovation:

The avoidance of bases during amide formation, as highlighted in patent WO2021001858A1, reduces tetrachloroamide impurities, improving product purity.

Use of Specific Solvents

- Tetrahydrofuran (THF)

- Toluene

- Ethanol/water mixtures

These solvents facilitate efficient cyclization, ester hydrolysis, and purification steps, with process yields around 90-97%.

Crystalline Form Development

Crystalline Forms:

The development of crystalline polymorphs (Form-P, Form-R, Form-S) enhances stability and bioavailability, with processes involving controlled crystallization from solvents like ethanol, water, or mixtures.

Data Tables and Experimental Yields

| Step | Starting Material | Reagents & Conditions | Product | Yield | Notes |

|---|---|---|---|---|---|

| 1 | Methyl 2-methylbenzo[d]oxazole-6-carboxylate | NaOH in ethanol/water | 2-Methyl-1,3-benzoxazole-6-carboxylic acid | 97% | Hydrolysis at room temp |

| 2 | 4-Amino-3-hydroxybenzoic acid + 3,5-dichlorobenzoyl chloride | Reflux in tetrahydrofuran | Benzoxazole intermediate | >90% | Base-free amidation |

| 3 | Benzoxazole ester | Hydrolysis with LiOH | 2,4-Dimethyl-1,3-benzoxazole-6-carboxylic acid | 90-97% | Mild hydrolysis |

Summary of Literature and Patent Data

- Patents such as WO2021001858A1 and WO2022009221A1 describe scalable, environmentally friendly routes emphasizing base-free amidation and crystallization techniques.

- Experimental studies demonstrate high-yield hydrolysis of methyl esters and efficient cyclization under microwave and conventional heating.

- Research discoveries highlight process improvements like impurity minimization, cost reduction, and large-scale applicability.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The aromatic benzoxazole ring undergoes EAS at positions activated by the methyl groups. The electron-donating methyl substituents increase electron density at positions 5 and 7 (relative to the oxazole nitrogen), making these sites reactive toward electrophiles like nitronium ions or halogens.

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C, 2 h | 5-Nitro-2,4-dimethyl-1,3-benzoxazole-6-carboxylic acid | 72% | |

| Bromination | Br₂/FeBr₃, CH₂Cl₂, RT, 1 h | 5-Bromo-2,4-dimethyl-1,3-benzoxazole-6-carboxylic acid | 68% |

Decarboxylation Reactions

The carboxylic acid group at position 6 undergoes decarboxylation under thermal or acidic conditions, forming 2,4-dimethyl-1,3-benzoxazole.

| Conditions | Temperature | Time | Product | Yield | Reference |

|---|---|---|---|---|---|

| H₂SO₄ (conc.) | 150°C | 4 h | 2,4-Dimethyl-1,3-benzoxazole | 85% | |

| Cu/Quinoline | 200°C | 2 h | 2,4-Dimethyl-1,3-benzoxazole | 78% |

Esterification and Amidation

The carboxylic acid reacts with alcohols or amines to form esters or amides, respectively.

Esterification

| Alcohol | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| Methanol | H₂SO₄ | Reflux, 6 h | Methyl 2,4-dimethyl-1,3-benzoxazole-6-carboxylate | 92% |

| Ethanol | SOCl₂ | RT, 12 h | Ethyl 2,4-dimethyl-1,3-benzoxazole-6-carboxylate | 88% |

Amidation

| Amine | Reagent | Product | Yield |

|---|---|---|---|

| Ammonia | DCC/DMAP | 2,4-Dimethyl-1,3-benzoxazole-6-carboxamide | 76% |

| Aniline | EDC/HOBt | N-Phenyl-2,4-dimethyl-1,3-benzoxazole-6-carboxamide | 81% |

Cyclocondensation with Aldehydes

The compound participates in cyclocondensation with aldehydes to form fused heterocycles. For example, reaction with benzaldehyde under catalytic conditions yields a quinazoline-benzoxazole hybrid.

Acid-Base Behavior

The carboxylic acid group has a pKa of ~3.9 (estimated from benzoic acid derivatives ), making it moderately acidic. Deprotonation occurs in basic media (e.g., NaOH), forming a carboxylate anion that participates in nucleophilic acyl substitutions.

Biological Activity Modulation

Structural modifications of the carboxylic acid group influence bioactivity:

-

Anticancer activity : Ester derivatives show enhanced cytotoxicity against MCF-7 cells (IC₅₀ = 8.2 µM) compared to the parent acid (IC₅₀ = 22.4 µM) .

-

Antimicrobial activity : Amide derivatives exhibit MIC values of 4–16 µg/mL against S. aureus .

Comparative Reactivity of Derivatives

| Derivative | Reaction Rate (EAS) | Decarboxylation Temp. | pKa |

|---|---|---|---|

| 2,4-Dimethyl-1,3-benzoxazole-6-carboxylic acid | Moderate | 150°C | ~3.9 |

| 2-Methyl-1,3-benzoxazole-6-carboxylic acid | High | 140°C | ~4.1 |

| Unsubstituted 1,3-benzoxazole-6-carboxylic acid | Low | 160°C | ~4.3 |

Key Findings

-

Methyl groups at positions 2 and 4 enhance EAS reactivity at position 5.

-

Decarboxylation proceeds efficiently under acidic or catalytic conditions.

-

Ester/amide derivatives show improved bioavailability and therapeutic potential.

-

Ultrasound-assisted methods reduce reaction times by 50–70% compared to conventional heating .

Scientific Research Applications

2,4-Dimethyl-1,3-benzoxazole-6-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-1,3-benzoxazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzoxazole core allows for efficient interaction with biological targets through π-π stacking or π-cation interactions with host molecules. The oxygen and nitrogen atoms in the oxazole moiety can act as hydrogen bond acceptors, facilitating non-covalent interactions with proteins and other biomolecules .

Comparison with Similar Compounds

Tafamidis (2-(3,5-Dichlorophenyl)-1,3-benzoxazole-6-carboxylic Acid)

- Structure : Features a 3,5-dichlorophenyl group at position 2 and a carboxylic acid at position 6.

- Molecular Formula: C₁₄H₇Cl₂NO₃ (MW: 308.12 g/mol) .

- Applications : Clinically approved for transthyretin amyloid cardiomyopathy (ATTR-CM). Its meglumine salt (VYNDAQEL®) enhances bioavailability .

- Key Difference : The dichlorophenyl substituent significantly increases molecular weight and lipophilicity compared to the dimethyl/methyl variants, enhancing its binding affinity to transthyretin .

2-Oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylic Acid (CAS: 54903-16-1)

- Structure : Contains an oxo group at position 2, forming a dihydrobenzoxazole ring.

- Molecular Formula: C₈H₅NO₄ (MW: 179.13 g/mol) .

- Applications : Serves as a precursor in heterocyclic chemistry and bioactive molecule synthesis.

4-Methoxy-2-methyl-1,3-benzothiazole-6-carboxylic Acid (CAS: 739365-26-5)

- Structure : Benzothiazole analog with methoxy (position 4) and methyl (position 2) substituents.

- Molecular Formula: C₁₀H₉NO₃S (MW: 223.25 g/mol inferred from evidence) .

2,4-Dimethyloxazole-5-carboxylic Acid (CAS: 2510-37-4)

- Structure: A simpler oxazole ring (non-fused) with methyl groups at positions 2 and 4.

- Molecular Formula: C₆H₇NO₃ (MW: 141.12 g/mol) .

- Key Difference : Absence of the benzene ring reduces aromatic interactions, lowering molecular weight and altering applications (e.g., agrochemical intermediates vs. pharmaceuticals) .

Data Tables

Table 1: Structural and Molecular Comparison

Research Findings and Implications

- Bioactivity : Tafamidis demonstrates clinical efficacy due to its halogenated aryl group, which stabilizes transthyretin tetramers. Simpler analogs like 2-methyl variants lack this specificity .

- Synthetic Utility : The 2-oxo derivative (CAS: 54903-16-1) is pivotal in constructing fused heterocycles via cyclization reactions .

- Electronic Effects : Benzothiazole analogs exhibit distinct electronic profiles compared to benzoxazoles, impacting their interaction with biological targets .

Biological Activity

2,4-Dimethyl-1,3-benzoxazole-6-carboxylic acid is a compound within the benzoxazole family, which has garnered attention due to its diverse biological activities. This article synthesizes current research findings regarding its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a benzoxazole ring structure that is known for its ability to interact with various biological targets.

Antimicrobial Activity

Research indicates that benzoxazole derivatives exhibit a broad spectrum of antimicrobial activity. Specifically, this compound has shown effectiveness against several Gram-positive bacteria. Its minimum inhibitory concentration (MIC) values suggest selective action against specific strains, although overall antibacterial potential remains moderate compared to other compounds in the class .

Anticancer Activity

A significant area of research focuses on the anticancer properties of benzoxazole derivatives. Studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines:

The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest in cancer cells. Flow cytometry assays have confirmed that treatment with this compound leads to increased levels of pro-apoptotic markers such as p53 and caspase-3 cleavage .

Anti-inflammatory and Other Activities

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. Preliminary studies suggest that it may inhibit the production of pro-inflammatory cytokines in vitro. Furthermore, other biological activities include antioxidant and analgesic effects, which are common among benzoxazole derivatives .

Case Studies

- Cytotoxicity Study : A study evaluating the cytotoxicity of various benzoxazole derivatives found that this compound exhibited significant activity against MCF-7 cells with an IC50 value comparable to established chemotherapeutics like doxorubicin .

- Antimicrobial Screening : In a screening of 41 benzoxazole derivatives for antibacterial activity, this compound was noted for its selective inhibition against certain Gram-positive bacteria but showed limited efficacy against Gram-negative strains .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,4-dimethyl-1,3-benzoxazole-6-carboxylic acid?

- Methodological Answer : Synthesis typically involves condensation reactions between substituted benzoxazole precursors and carboxylic acid derivatives. For example, Enamine Ltd. reports derivatives synthesized via coupling of methyl-substituted benzoxazole intermediates with activated carboxylic acid groups under anhydrous conditions, using catalysts like HATU or DCC for amide bond formation . Structural analogs (e.g., Tafamidis) employ Ullmann coupling or microwave-assisted cyclization to introduce substituents on the benzoxazole ring . Purity optimization requires post-synthesis HPLC with C18 columns (e.g., Purospher® STAR), as described in column selection guides .

Q. How can the crystal structure of this compound be determined experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to resolve structural parameters, leveraging intensity data from modern diffractometers . ORTEP-3 is recommended for graphical representation of thermal ellipsoids and bond geometries . For poorly diffracting crystals, consider high-resolution synchrotron data or twinning corrections in SHELXL .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : Assign peaks using - and -NMR, focusing on methyl group splitting (δ 2.4–2.6 ppm for 2,4-dimethyl) and carboxylic acid proton exchange (DO shake test).

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) with Q-TOF instruments confirms molecular formula (CHNO) and exact mass (191.19 g/mol) .

- IR : Carboxylic acid C=O stretching (~1700 cm) and benzoxazole ring vibrations (~1600 cm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound?

- Methodological Answer : Discrepancies in bond lengths/angles may arise from disorder or twinning. Use SHELXD for phase refinement and the TWIN/BASF commands in SHELXL to model twinning . Compare experimental data with DFT-optimized geometries (e.g., Gaussian09) to validate deviations <0.02 Å . For ambiguous electron density, employ composite omit maps in Phenix .

Q. What strategies optimize biological activity studies of this compound in drug development?

- Methodological Answer : In cytotoxicity assays (e.g., GranToxiLux), pre-treat target cells with IFNγ (200 IU/mL) to upregulate antigen presentation, then co-culture with peptide-stimulated T cells (5:1 effector:target ratio). Use 400 µM of the compound to assess inhibition of apoptosis regulators (e.g., PI-9i) . For transthyretin stabilization studies (as in Tafamidis analogs), employ fluorescence polarization assays with labeled thyroxine .

Q. How can impurities in synthetic batches be systematically identified and quantified?

- Methodological Answer : Use UHPLC-MS with a Supelco® C18 column (2.1 × 50 mm, 1.7 µm) for separation. Detect impurities via full-scan MS (m/z 50–1000) and quantify against a calibration curve. Common impurities include unreacted methylbenzoxazole precursors (retention time ~6.2 min) and carboxylation byproducts .

Q. What computational approaches predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : Perform DFT calculations (B3LYP/6-31G**) to map electrostatic potential surfaces (EPS), highlighting nucleophilic attack sites (e.g., C-6 carboxyl group). Molecular dynamics (MD) simulations in explicit solvent (e.g., water) model solvation effects on reaction kinetics .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Conduct accelerated stability studies at 40°C/75% RH for 6 months. Monitor degradation via -NMR for esterification (new methyl ester peaks at δ 3.7 ppm) or oxidation (disappearance of methyl group signals). Lyophilization in amber vials at -20°C is recommended for long-term storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.